4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
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Description
“4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C₉H₁₃FO₂ . It has a molecular weight of 172.09 . This compound is part of the bicyclo[2.2.1]heptane family, which is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane-1-carboxylates can be achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: O=C(O)C12CCC(CF)(CC1)C2 . This notation indicates the presence of a carboxylic acid group (O=C(O)) and a fluoromethyl group (CF) attached to the bicyclic[2.2.1]heptane structure .Scientific Research Applications
Enantioselective Separation and Identification
Török et al. (1998) developed high-performance liquid chromatographic methods for the enantioselective separation and identification of bicyclic β-amino acids, including derivatives related to 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid. This research is significant for analyzing the enantiomers of these compounds, which is crucial in pharmaceutical and chemical research (Török et al., 1998).
Conformational Studies
Vorberg et al. (2017) investigated the synthesis and crystal structures of certain bicyclo compounds similar to this compound. Their research highlighted how these structures can be conformationally locked, aiding in the design of molecules with specific pharmacophoric group orientations (Vorberg et al., 2017).
Chiral Auxiliaries in Synthesis
Ishizuka et al. (1990) achieved a high-yield synthesis of diastereomerically pure derivatives of bicyclo[2.2.1]heptane carboxylic acids, potentially useful as chiral auxiliaries. This research is critical for developing asymmetric synthetic methods in chemistry (Ishizuka et al., 1990).
Application in Organocatalytic Reactions
Armstrong et al. (2009) prepared 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a compound related to this compound, and assessed its catalytic potential in aldol reactions. This study contributes to the field of organocatalysis, important in green chemistry (Armstrong et al., 2009).
Mass Spectrometry and Stereochemical Analysis
Curcuruto et al. (1991) studied the mass spectrometric behavior of stereoisomeric mono- and di-substituted norbornanes, similar to the this compound, to characterize the stereoisomers. This research is significant in analytical chemistry for identifying and characterizing stereoisomeric compounds (Curcuruto et al., 1991).
Synthesis of Alicyclic Polyimides
Matsumoto (2001) explored the synthesis of fully alicyclic polyimides using bicyclo[2.2.1]heptane derivatives, indicating potential applications in materials science for developing new polymeric materials (Matsumoto, 2001).
Properties
IUPAC Name |
4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBFLQHSMDVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CF)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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